3-tert-butylcyclohexan-1-ol, Mixture of diastereomers
Description
3-tert-butylcyclohexan-1-ol, a mixture of diastereomers, is a chemical compound that consists of a cyclohexane ring substituted with a tert-butyl group and a hydroxyl group The presence of the tert-butyl group at the third position and the hydroxyl group at the first position creates a mixture of diastereomers due to the different spatial arrangements of these substituents around the cyclohexane ring
Properties
CAS No. |
4534-70-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylcyclohexan-1-ol typically involves the hydrogenation of 3-tert-butylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The hydrogenation process reduces the carbonyl group of the ketone to a hydroxyl group, resulting in the formation of 3-tert-butylcyclohexan-1-ol.
Industrial Production Methods
In an industrial setting, the production of 3-tert-butylcyclohexan-1-ol can be achieved through large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-tert-butylcyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 3-tert-butylcyclohexane by using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the hydroxyl group to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-tert-butylcyclohexanone.
Reduction: 3-tert-butylcyclohexane.
Substitution: 3-tert-butylcyclohexyl chloride (when using thionyl chloride).
Scientific Research Applications
3-tert-butylcyclohexan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a reactant in stereoselective synthesis and as a model compound for studying diastereomeric interactions.
Biology: Investigating the effects of stereochemistry on biological activity and interactions with enzymes.
Medicine: Potential use in the development of pharmaceuticals that target specific molecular pathways.
Industry: Used as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-tert-butylcyclohexan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylcyclohexanol: Similar structure but with the tert-butyl group at the fourth position.
3-tert-butylcyclohexanone: The ketone analog of 3-tert-butylcyclohexan-1-ol.
3-tert-butylcyclohexane: The fully reduced form without the hydroxyl group.
Uniqueness
3-tert-butylcyclohexan-1-ol is unique due to its specific arrangement of substituents, which results in a mixture of diastereomers. This mixture provides a valuable model for studying stereochemical effects and interactions in various chemical and biological systems. The presence of both a bulky tert-butyl group and a reactive hydroxyl group makes it a versatile compound for synthetic and mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
